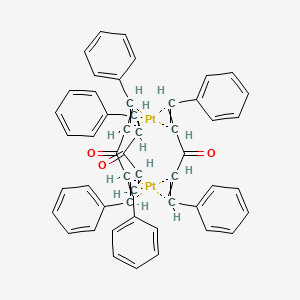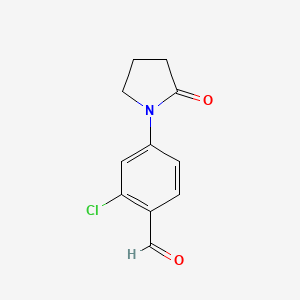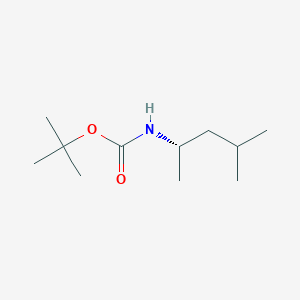![molecular formula C11H11F4N3O B12445842 2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12445842.png)
2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a compound of significant interest in the field of medicinal chemistry. This compound features a unique structure with difluoromethyl groups, which are known to enhance the biological activity and metabolic stability of molecules. The presence of the imidazo[4,5-b]pyridine core further adds to its potential as a pharmacologically active compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve metal-based catalysts that facilitate the transfer of CF2H groups to the desired positions on the heteroaromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable reagents and catalysts. The use of metal-based methods in both stoichiometric and catalytic modes has streamlined the production of such compounds, making them accessible for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the difluoromethyl groups or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the presence of catalysts to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can introduce new functional groups at the difluoromethyl positions .
Wissenschaftliche Forschungsanwendungen
2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups enhance the compound’s binding affinity and metabolic stability, allowing it to effectively modulate biological pathways . The imidazo[4,5-b]pyridine core plays a crucial role in the compound’s pharmacological activity, contributing to its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate: Another compound with difluoromethyl groups and a similar heteroaromatic core.
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Features a difluoromethyl group and a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is unique due to its specific combination of difluoromethyl groups and the imidazo[4,5-b]pyridine core. This combination enhances its biological activity and metabolic stability, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H11F4N3O |
|---|---|
Molekulargewicht |
277.22 g/mol |
IUPAC-Name |
2-[5,7-bis(difluoromethyl)-2-methylimidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C11H11F4N3O/c1-5-16-8-6(9(12)13)4-7(10(14)15)17-11(8)18(5)2-3-19/h4,9-10,19H,2-3H2,1H3 |
InChI-Schlüssel |
SSPXFCTZVPFOGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1CCO)N=C(C=C2C(F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


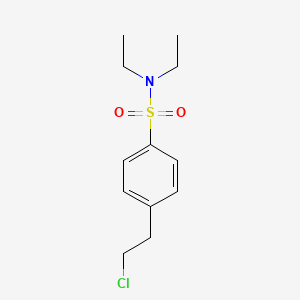

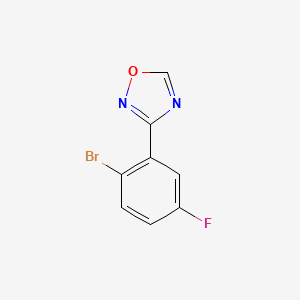
![2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12445786.png)
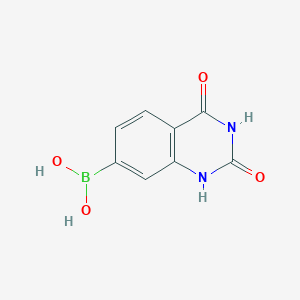
![2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol](/img/structure/B12445793.png)
![N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445795.png)

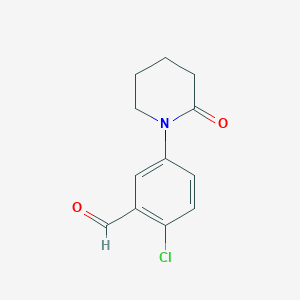
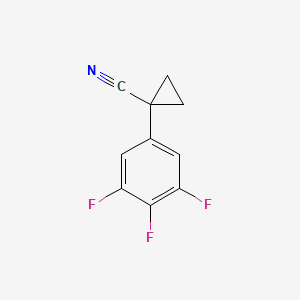
![3-(2H-1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B12445814.png)
